molecular formula C23H19ClN2O3 B11354317 5-chloro-N-(4-methoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-chloro-N-(4-methoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11354317
M. Wt: 406.9 g/mol
InChI Key: YMGSKXYDYWTWBS-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with various functional groups, including a chloro group, a methoxyphenylmethyl group, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, introduction of the chloro group, and subsequent functionalization with the methoxyphenylmethyl, methyl, and pyridinyl groups. One common synthetic route involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Functionalization: The methoxyphenylmethyl, methyl, and pyridinyl groups can be introduced through various substitution reactions, often involving the use of Grignard reagents or organolithium reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace existing substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Shares structural similarities but differs in the presence of a sulfamoylphenyl group.

    4-(Acetylamino)-5-chloro-2-methoxybenzoic acid methyl ester: Similar in having a chloro and methoxy group but differs in the ester and acetylamino functionalities.

Uniqueness

5-Chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H19ClN2O3/c1-15-19-13-17(24)8-11-20(19)29-22(15)23(27)26(21-5-3-4-12-25-21)14-16-6-9-18(28-2)10-7-16/h3-13H,14H2,1-2H3

InChI Key

YMGSKXYDYWTWBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4

Origin of Product

United States

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